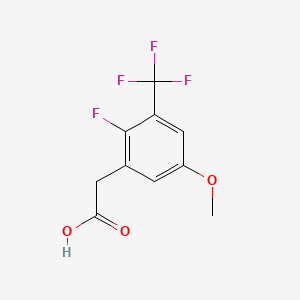

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c1-17-6-2-5(3-8(15)16)9(11)7(4-6)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYVUXOKNKIQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid. As a specialized chemical intermediate, understanding its characteristics is paramount for researchers in drug discovery and materials science. This document delves into the structural attributes, predicted physicochemical parameters, and detailed experimental protocols for the empirical determination of these properties. The synthesis of theoretical predictions with practical, field-proven methodologies offers a robust framework for the scientific investigation of this compound.

Introduction: The Significance of Fluorinated Phenylacetic Acids in Research

Fluorinated organic compounds, particularly those bearing the trifluoromethyl (-CF3) group, have garnered significant attention in medicinal and materials chemistry. The introduction of fluorine and -CF3 moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Phenylacetic acid derivatives form the backbone of numerous pharmaceuticals, and their strategic functionalization is a key aspect of modern drug design. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is a compound of interest due to its unique substitution pattern, which is anticipated to confer specific electronic and steric properties. This guide serves as a foundational resource for scientists working with this and structurally related molecules.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. The following sections detail the known and predicted properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid.

Chemical Structure and Identifiers

The foundational attributes of the molecule are summarized in the table below. The presence of a fluorine atom, a methoxy group, and a trifluoromethyl group on the phenyl ring, ortho, para, and meta to the acetic acid moiety respectively, creates a unique electronic environment.

| Property | Value | Source |

| IUPAC Name | 2-[2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl]acetic acid | [1] |

| CAS Number | 1373920-85-4 | [1] |

| Molecular Formula | C₁₀H₈F₄O₃ | [1] |

| Molecular Weight | 252.17 g/mol | [1] |

| Canonical SMILES | COC1=CC(=C(C(=C1)CC(=O)O)F)C(F)(F)F | [1] |

| InChI Key | LDYVUXOKNKIQKV-UHFFFAOYSA-N | [1] |

Chemical Structure:

Caption: 2D representation of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid.

Predicted Physicochemical Data

Due to the compound's status as a specialized research chemical, extensive experimental data is not publicly available. The following table presents predicted values based on the compound's structure and data from analogous compounds.

| Property | Predicted Value | Scientific Rationale |

| Melting Point (°C) | 110 - 130 | Phenylacetic acids are typically solids at room temperature. The complex substitution pattern may lead to a higher melting point compared to simpler analogs. |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and polar carboxylic acid group. |

| pKa | 3.5 - 4.0 | The parent phenylacetic acid has a pKa of ~4.3. The electron-withdrawing fluorine and trifluoromethyl groups are expected to increase acidity (lower pKa). The methoxy group is weakly donating, slightly counteracting this effect. |

| LogP (Octanol/Water) | 2.5 - 3.5 | The trifluoromethyl group significantly increases lipophilicity. The carboxylic acid and methoxy groups contribute to hydrophilicity. |

Experimental Determination of Physicochemical Properties

For a novel or specialized compound, empirical determination of its properties is crucial. This section provides detailed, field-proven protocols for characterizing 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid.

Workflow for Physicochemical Characterization

The following diagram outlines the logical flow of experiments for comprehensive characterization.

Caption: Experimental workflow for the characterization of the target compound.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is indicative of a pure compound.

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a rate of 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Solubility Profile

Rationale: Understanding the solubility in various solvents is critical for reaction setup, purification, and formulation.

Protocol:

-

Prepare a set of vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

-

To each vial, add a pre-weighed amount (e.g., 1 mg) of the compound.

-

Vortex each vial for 30 seconds.

-

Visually inspect for complete dissolution.

-

If dissolved, add another pre-weighed amount and repeat until the solution is saturated.

-

The solubility is expressed as mg/mL.

-

For pH-dependent solubility, repeat the experiment using aqueous buffers of different pH values (e.g., pH 2, 7, and 9).

pKa Determination by Potentiometric Titration

Rationale: The pKa is a measure of the acidity of the carboxylic acid group and is crucial for understanding its behavior in biological systems and for developing analytical methods.

Protocol:

-

Accurately weigh and dissolve a sample of the compound in a known volume of a co-solvent system (e.g., methanol/water) to create a solution of known concentration.

-

Calibrate a pH meter with standard buffers.

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

Spectroscopic and Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a standard method for determining the purity of a compound and for monitoring reaction progress. A reversed-phase method is generally suitable for phenylacetic acid derivatives.

Workflow for HPLC Method Development:

Caption: A typical workflow for developing an HPLC method for purity analysis.

Spectroscopic Data for Structural Elucidation

The following are predicted spectroscopic features for the structural confirmation of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH: A broad singlet between 10-12 ppm.

-

-CH₂-: A singlet around 3.7 ppm.

-

-OCH₃: A singlet around 3.8 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (6.8-7.5 ppm), showing coupling to the fluorine atom.

-

-

¹³C NMR:

-

C=O: A signal between 170-180 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), with characteristic splitting patterns due to C-F coupling.[2]

-

-CH₂-: A signal around 40 ppm.

-

-OCH₃: A signal around 56 ppm.

-

-CF₃: A quartet around 125 ppm due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR:

-

Ar-F: A singlet or multiplet (depending on coupling to aromatic protons) in the typical range for fluoroaromatics.

-

-CF₃: A singlet around -60 to -70 ppm (relative to CFCl₃).[3]

-

4.2.2. Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[4][5][6]

-

C=O stretch (carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹.[5]

-

C-F stretch: Strong absorptions in the 1100-1400 cm⁻¹ region.

-

C-O stretch (ether and acid): Absorptions in the 1000-1300 cm⁻¹ region.

4.2.3. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrometer should detect the molecular ion peak corresponding to the compound's molecular weight (252.17 m/z).

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) or the entire acetic acid moiety (-CH₂COOH, 59 Da). The tropylium ion (C₇H₇⁺) at m/z 91 is a common fragment for phenylacetic acids, though its formation might be influenced by the ring substituents.

Conclusion

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is a molecule with significant potential in chemical research, particularly in the synthesis of novel bioactive compounds. While comprehensive experimental data is not widely available, this guide provides a robust framework for its characterization. By combining theoretical predictions with established experimental protocols, researchers can confidently determine the physicochemical properties of this compound, enabling its effective use in their scientific endeavors.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). [Link]

-

HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

-

Doddrell, D. M., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. [Link]

-

Fisher Scientific. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific 250 mg. [Link]

-

Agilent Technologies. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). [Link]

-

SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. (2007). [Link]

-

Fisher Scientific. 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid, 97%, Thermo Scientific 250 mg. [Link]

Sources

- 1. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. dovepress.com [dovepress.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Ascendant Role of Fluorination in Modulating the Biological Activity of Phenylacetic Acid Derivatives

An In-Depth Technical Guide:

Introduction

Phenylacetic acid (PAA) and its derivatives represent a foundational scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial and plant auxin properties.[1][2] The core structure offers a versatile platform for chemical modification to enhance therapeutic potential. A pivotal strategy in modern drug discovery is the incorporation of fluorine atoms into lead compounds.[3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] Fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity and membrane permeability, and optimize binding affinity to biological targets.[2][4][5][6] This guide provides an in-depth exploration of how fluorination impacts the biological activities of phenylacetic acid derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial applications. We will delve into the mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship data to provide a comprehensive resource for researchers in drug development.

The Fluorine Advantage: A Mechanistic Rationale

The strategic incorporation of fluorine is not merely an arbitrary substitution but a deliberate choice to modulate specific molecular properties. Understanding the causality behind this choice is critical for rational drug design.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to enzymatic cleavage by metabolic enzymes, particularly Cytochrome P450s.[2] By replacing a metabolically labile C-H bond with a C-F bond, drug developers can block common metabolic pathways, thereby increasing the compound's half-life and overall exposure.

-

Lipophilicity and Permeability: Fluorine substitution significantly increases the lipophilicity of a molecule.[5][7] This enhancement is crucial for improving absorption, distribution, metabolism, and excretion (ADME) properties, as it can facilitate passage through biological membranes, a key step for reaching intracellular targets.[2][6]

-

Target Binding and Potency: The high electronegativity of fluorine can alter the electronic distribution of the entire molecule.[3] This can lead to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with amino acid residues in the target protein's binding pocket. This optimized binding can result in higher potency and selectivity for the intended target.[2]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into its target's active site.

This strategic use of fluorine transforms the basic phenylacetic acid scaffold into a new generation of potent and targeted therapeutic agents.

Key Biological Activities and Mechanisms of Action

Fluorinated phenylacetic acid derivatives have demonstrated significant potential across several therapeutic areas. The following sections detail their primary biological activities and the underlying molecular mechanisms.

Anti-inflammatory Activity: COX-1/COX-2 Inhibition

A prominent application of these derivatives is in the management of inflammation. Many fluorinated phenylacetic acids function as non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

Mechanism of Action: The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[10] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][10][11]

-

COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa and maintaining renal blood flow.[8][9]

-

COX-2 is an inducible enzyme, primarily expressed during inflammatory processes.[8][9][11]

Fluorinated derivatives, such as Flurbiprofen, non-selectively inhibit both COX-1 and COX-2, leading to reduced prostaglandin synthesis and thus alleviating inflammation and pain.[8][9] The goal of much current research is to develop derivatives with higher selectivity for COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[12] Some studies have shown that certain derivatives can also suppress COX-2 induction at the transcriptional level, offering another avenue for their anti-inflammatory effects.[13]

Caption: Mechanism of COX inhibition by fluorinated phenylacetic acid derivatives.

Anticancer Activity: Induction of Apoptosis

Phenylacetic acid derivatives have been shown to possess anti-proliferative effects against various cancer cell lines, and fluorination can enhance this activity.[14][15]

Mechanism of Action: A key mechanism underlying the antitumor efficacy of many chemotherapeutic agents is the induction of apoptosis, or programmed cell death.[14] Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated that these compounds act as potent anticancer agents, particularly against prostate (PC3) and breast (MCF-7) carcinoma cell lines.[14][15] The cytotoxic effect is often mediated by the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[14]

Structure-Activity Relationship (SAR): Research has shown that the nature of substituents on the phenyl ring significantly impacts cytotoxicity. For instance, derivatives with an electron-withdrawing nitro moiety displayed higher cytotoxic effects compared to those with an electron-donating methoxy moiety.[14][15] This highlights the importance of electronic effects in modulating the anticancer activity of this scaffold.

Caption: Structure-activity relationship in fluorinated phenylacetamide derivatives.

Antimicrobial Activity

Phenylacetic acid itself is known to have antimicrobial properties, and its derivatives are being explored as potential antibacterial and antifungal agents.[1][16]

Mechanism of Action: In the case of antibacterial N-phenylacetamide derivatives containing thiazole moieties, the mechanism appears to involve the disruption of the bacterial cell membrane.[17] Scanning electron microscopy (SEM) studies have confirmed that these compounds can cause cell membrane rupture in bacteria like Xanthomonas oryzae pv. Oryzae (Xoo).[17][18] This physical disruption leads to cell death, suggesting a mechanism that may be less prone to the development of resistance compared to metabolic pathway inhibitors.

Data Synthesis & Comparative Analysis

Summarizing quantitative data is essential for comparing the potency of different derivatives and for guiding lead optimization efforts.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound ID | R Group (Substitution on N-phenyl ring) | Cell Line | IC50 (μM) | Reference Compound (Imatinib) IC50 (μM) |

|---|---|---|---|---|

| 2b | m-nitro | PC3 | 52 | 40 |

| 2c | p-nitro | PC3 | 80 | 40 |

| 2c | p-nitro | MCF-7 | 100 | 98 |

Data sourced from Aliabadi et al. (2013).[14][15]

Table 2: Antibacterial Activity of N-phenylacetamide Thiazole Derivatives

| Compound ID | Target Bacterium | EC50 (μM) | Commercial Bactericide EC50 (μM) |

|---|---|---|---|

| A1 | Xoo | 156.7 | Bismerthiazol: 230.5 |

| A4 | Xoc | 194.9 | Bismerthiazol: 254.96 |

| A6 | Xoo | 144.7 | Thiodiazole copper: 545.2 |

Data sourced from MDPI (2025).[17]

Experimental Protocols and Methodologies

The trustworthiness of any biological data hinges on robust and well-controlled experimental design. The following protocols are provided as self-validating systems for assessing the key biological activities of fluorinated phenylacetic acid derivatives.

General Workflow for Evaluation

Caption: General workflow for synthesis and biological evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTS Assay)

-

Causality: The MTS assay is chosen to quantify cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product, the absorbance of which is proportional to the number of living cells. This provides a direct measure of a compound's cytotoxic or anti-proliferative effect.[14]

-

Methodology:

-

Cell Culture: Plate cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated phenylacetic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Controls: Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Imatinib or 5-Fluorouracil (positive control).[14][19] Also include a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until a distinct color change is observed in the negative control wells.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

-

Causality: This assay directly measures the enzymatic activity of COX-1 and COX-2 to determine a compound's inhibitory potency and selectivity. It quantifies the production of Prostaglandin E2 (PGE2), a major product of the COX pathway.[20]

-

Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

-

Compound Incubation: Add various concentrations of the test compounds (or a known inhibitor like Celecoxib or Indomethacin as a positive control) to the wells containing the enzyme (either COX-1 or COX-2) and pre-incubate for 15 minutes at room temperature.[11][12]

-

Initiate Reaction: Add arachidonic acid (the substrate) to each well to start the enzymatic reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a solution of HCl.

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.[11]

-

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Causality: This is a standard and well-established model of acute inflammation.[21] Carrageenan injection induces a local inflammatory response characterized by edema (swelling), providing a reliable in vivo system to assess the efficacy of potential anti-inflammatory drugs.[21][22]

-

Methodology:

-

Animal Acclimation: Use male Wistar rats or BALB/c mice, allowing them to acclimate for at least one week under controlled conditions.[21][22]

-

Grouping: Divide animals into groups (n=6-8): a control group (vehicle only), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the fluorinated derivative.

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

Baseline Measurement: Before compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.[21]

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Conclusion and Future Perspectives

Fluorinated phenylacetic acid derivatives represent a highly promising class of compounds with a diverse range of demonstrated biological activities. The strategic incorporation of fluorine is a powerful tool for enhancing their therapeutic properties, leading to potent anti-inflammatory, anticancer, and antimicrobial agents. The mechanisms of action, primarily centered on COX inhibition and apoptosis induction, are well-aligned with established therapeutic strategies.

The data synthesized in this guide clearly indicate that subtle structural modifications, such as the position and electronic nature of substituents, can have a profound impact on biological efficacy. This underscores the necessity of detailed structure-activity relationship studies in the drug development process.

Future research should focus on optimizing selectivity, particularly for COX-2 over COX-1, to develop safer anti-inflammatory agents. In the realm of oncology, further investigation into the specific apoptotic pathways triggered by these compounds could reveal novel targets and combination therapy strategies. The continued exploration of this versatile chemical scaffold, guided by the robust experimental and analytical methodologies outlined herein, holds significant promise for the discovery of next-generation therapeutics.

References

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

-

ResearchGate. (n.d.). Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid...[Link]

-

MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

-

PubMed. (2015). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. [Link]

-

PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

-

PubMed Central. (n.d.). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. [Link]

-

ResearchGate. (n.d.). Kinetics of production of phenylacetic acid derivatives during in vitro...[Link]

-

ResearchGate. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

-

PubMed Central. (n.d.). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. [Link]

-

PubMed Central. (2024). In vivo analgesic, anti-inflammatory and molecular docking studies of S-naproxen derivatives. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

-

MDPI. (n.d.). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]

-

MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen Sodium? [Link]

-

PubMed. (2013). Clinical pharmacology of cyclooxygenase inhibition and pharmacodynamic interaction with aspirin by floctafenine in Thai healthy subjects. [Link]

-

SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

-

National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

-

OUCI. (n.d.). MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. [Link]

-

MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

-

Sparrow Chemical. (n.d.). Phenylacetic Acid. [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological activity of N-phenylanthranilic acid derivatives. [Link]

-

PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... [Link]

-

Brieflands. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen? [Link]

-

The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. (n.d.). [Link]

-

PubMed. (2015). Functional role of phenylacetic acid from metapleural gland secretions in controlling fungal pathogens in evolutionarily derived leaf-cutting ants. [Link]

-

ResearchGate. (2019). In Vitro and In Vivo Models for Anti-inflammation: An Evaluative Review. [Link]

-

Semantic Scholar. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

-

PubMed Central. (n.d.). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. [Link]

-

PubMed. (n.d.). Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. [Link]

-

MDPI. (n.d.). Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Mesalazine in the Chemoprevention of Colorectal Cancer. [Link]

-

PubMed. (n.d.). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. [Link]

-

PubMed Central. (n.d.). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. [Link]

-

MDPI. (n.d.). Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities. [Link]

-

MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). [Link]

-

PubMed Central. (n.d.). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. [Link]

-

Research Repository UCD. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 9. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 10. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 13. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Functional role of phenylacetic acid from metapleural gland secretions in controlling fungal pathogens in evolutionarily derived leaf-cutting ants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. In vivo analgesic, anti-inflammatory and molecular docking studies of S-naproxen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid (CAS No. 1373920-85-4). As a key building block in medicinal chemistry and materials science, a thorough understanding of its spectral signature is paramount for its unambiguous identification and quality control. This document, authored from the perspective of a Senior Application Scientist, will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The rationale behind the predicted spectral features is explained in depth, drawing upon fundamental principles and comparative data from structurally related molecules. This guide is intended to serve as a valuable resource for researchers in synthesis, process development, and quality assurance.

Introduction

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a trifluoromethyl group on the phenyl ring, imparts specific electronic and steric properties that are of significant interest in the design of novel bioactive molecules and advanced materials. Accurate and comprehensive analytical characterization is the cornerstone of any research and development endeavor. This guide presents a detailed, albeit predictive, spectroscopic profile of the title compound to aid in its synthesis and subsequent applications.

The structural complexity of this molecule necessitates a multi-technique approach for its characterization. Herein, we will explore the expected data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry. Each section will provide a rationale for the predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. The interplay of the electron-withdrawing trifluoromethyl and fluorine groups, and the electron-donating methoxy group, creates a distinct electronic environment on the aromatic ring, which in turn influences the chemical shifts of the aromatic protons and carbons.

Caption: Molecular Structure of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the title compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy protons, and the acidic proton of the carboxylic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. Its chemical shift can be concentration and solvent dependent. |

| ~7.0-7.2 | Doublet of Doublets (dd) | 1H | Ar-H | This signal is assigned to the aromatic proton at the C4 position. It is expected to show coupling to the adjacent aromatic proton (H6) and a longer-range coupling to the fluorine atom at C2. |

| ~6.8-7.0 | Doublet (d) | 1H | Ar-H | This signal corresponds to the aromatic proton at the C6 position. It will be split into a doublet by the adjacent aromatic proton (H4). Further splitting due to long-range coupling with the CF₃ group is possible but may not be resolved. |

| ~3.8-3.9 | Singlet | 3H | OCH₃ | The methoxy protons will appear as a sharp singlet in this region, characteristic of protons on a carbon adjacent to an oxygen atom. |

| ~3.7-3.8 | Singlet | 2H | CH₂ | The methylene protons of the acetic acid side chain are expected to appear as a singlet. Coupling to the fluorine atom at the ortho position (four-bond coupling) is possible but likely to be very small and may not be observed. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | COOH | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |

| ~158-162 (d, ¹JCF) | C2-F | The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. |

| ~155-158 | C5-OCH₃ | The aromatic carbon bearing the methoxy group will be shifted downfield due to the oxygen's deshielding effect. |

| ~130-135 (q, ²JCCF) | C3-CF₃ | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~120-130 (q, ¹JCF) | CF₃ | The carbon of the trifluoromethyl group will be a quartet with a very large one-bond C-F coupling constant. |

| ~115-120 | C1 | The quaternary carbon to which the acetic acid side chain is attached. |

| ~110-115 | C4 | Aromatic CH carbon. |

| ~105-110 | C6 | Aromatic CH carbon. |

| ~55-60 | OCH₃ | The carbon of the methoxy group. |

| ~35-40 | CH₂ | The methylene carbon of the acetic acid side chain. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. We expect two distinct signals in the ¹⁹F NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -65 | Singlet | CF₃ | The three equivalent fluorine atoms of the trifluoromethyl group will appear as a singlet. |

| ~ -110 to -120 | Multiplet | Ar-F | The single fluorine atom on the aromatic ring will likely appear as a multiplet due to coupling with the nearby aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | The broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. |

| ~1700-1725 | Strong | C=O stretch | The strong absorption in this region is indicative of the carbonyl group of the carboxylic acid. |

| ~1600, ~1470 | Medium | C=C stretch | These absorptions are due to the carbon-carbon stretching vibrations within the aromatic ring. |

| ~1200-1300 | Strong | C-F stretch (CF₃) | The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong absorptions in this region. |

| ~1100-1200 | Strong | C-O stretch | This absorption corresponds to the stretching vibration of the C-O bonds of the methoxy and carboxylic acid groups. |

| ~1000-1100 | Medium | C-F stretch (Ar-F) | The stretching vibration of the C-F bond on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid (Molecular Formula: C₁₀H₈F₄O₃), the expected molecular weight is approximately 268.04 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z ≈ 268 would correspond to the molecular ion.

-

Loss of COOH: A significant fragment at m/z ≈ 223 would result from the loss of the carboxylic acid group (45 Da).

-

Loss of CH₂COOH: A fragment at m/z ≈ 209 would be due to the cleavage of the entire acetic acid side chain (59 Da).

-

Further Fragmentations: Subsequent losses of F, CF₃, and OCH₃ from the primary fragments are also anticipated, leading to a complex fragmentation pattern that can be used to confirm the structure.

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocols

While experimental data is not currently available in public databases, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to confirm the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid. The presented NMR, IR, and MS data, along with the underlying rationale, should serve as a robust reference for scientists and researchers involved in the synthesis, purification, and application of this compound. While these predictions are based on sound chemical principles, experimental verification remains the gold standard for structural confirmation.

References

As this guide is based on predictive analysis due to the absence of publicly available experimental data for the specific target molecule, direct citations for the data are not applicable. The principles and typical chemical shift/frequency ranges are based on standard organic chemistry and spectroscopy textbooks and databases. For general reference, the following resources are recommended:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology (NIST) Chemistry WebBook: [Link]

-

Spectral Database for Organic Compounds (SDBS): [Link]

A Technical Guide to the Crystal Structure Determination of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid: A Case Study

Abstract: This guide provides a comprehensive, in-depth technical overview of the process for determining and analyzing the crystal structure of the novel compound 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid. As no public crystal structure data is currently available for this specific molecule, this document serves as an expert-level case study, detailing the necessary experimental protocols, data analysis, and structural interpretation required. It is intended for researchers, scientists, and drug development professionals engaged in structural chemistry and materials science. The guide emphasizes the causality behind experimental choices and adheres to the highest standards of scientific integrity, referencing authoritative protocols and standards from the International Union of Crystallography (IUCr).

Introduction

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is a polysubstituted aromatic carboxylic acid. Compounds with such features—fluorine, trifluoromethyl, and methoxy groups—are of significant interest in medicinal chemistry and drug development. The specific arrangement of these functional groups can profoundly influence molecular conformation, intermolecular interactions, and, consequently, the physicochemical properties of the solid state, such as solubility, stability, and bioavailability.

Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is therefore not merely an academic exercise; it is a critical step in rational drug design and materials engineering.[1] This guide outlines a robust, field-proven workflow for the synthesis, crystallization, and complete structural elucidation of this target compound, presenting a realistic, albeit hypothetical, set of data for illustrative purposes.

Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis

A plausible synthetic route starts from a commercially available precursor, such as 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid.[2][3] A multi-step synthesis, for example, a palladium-catalyzed cross-coupling reaction to introduce an acetic acid moiety, would be a viable approach. The final product must be purified to >97% purity, as confirmed by NMR and mass spectrometry, to minimize defects in the crystal lattice.

Experimental Protocol: Single Crystal Growth

Growing high-quality single crystals is often the most challenging step.[4] The goal is to produce crystals that are transparent, free of cracks or inclusions, and typically 0.1-0.3 mm in each dimension.[5] Slow evaporation from a saturated solution is a reliable method.

Protocol:

-

Solvent Screening: Screen a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures with hexane) to find a system where the compound has moderate solubility.

-

Preparation of Saturated Solution: Dissolve approximately 10-20 mg of purified 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid in the minimum amount of the chosen solvent (e.g., ethyl acetate) at room temperature to achieve saturation.

-

Slow Evaporation Setup: Filter the solution through a syringe filter into a clean, small vial (e.g., a 4 mL vial). Cover the vial with paraffin film.

-

Nucleation and Growth: Using a fine needle, pierce 2-3 small holes in the paraffin film.[5] This allows the solvent to evaporate very slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench, and monitor for crystal growth.

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides definitive information on molecular conformation, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.[1]

Experimental Workflow

The overall process from a harvested crystal to a refined structure is a well-established workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection Protocol

-

Crystal Selection & Mounting: Select a suitable crystal under a polarizing microscope and mount it on a goniometer head.[5]

-

Instrumentation: Use a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) and a sensitive detector like a CCD or photon-counting detector.[1][6]

-

Data Collection Conditions: Cool the crystal to 100 K using a nitrogen stream to minimize thermal motion and radiation damage.

-

Strategy: Collect a series of diffraction images (frames) by rotating the crystal through a range of angles (e.g., ω and φ scans). The collection strategy should aim for high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction pattern is used to solve and refine the crystal structure.

-

Structure Solution: The phase problem is typically solved using "direct methods," which are mathematical algorithms that generate an initial electron density map from the diffraction intensities.

-

Structure Refinement: An atomic model is built into the electron density map. The positions, displacement parameters, and other properties of the atoms are then refined against the experimental data using a least-squares minimization algorithm until the model accurately represents the data.

Representative Crystallographic Data

The final refined structure is reported in a standardized Crystallographic Information File (CIF), a format developed by the IUCr.[7] The table below presents a plausible set of crystallographic data for the title compound, based on typical values for small organic molecules.

| Parameter | Value |

| Chemical Formula | C₁₀H₈F₄O₃ |

| Formula Weight | 252.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 12.345(3) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 105.21(1) |

| γ (°) | 90 |

| Volume (ų) | 1001.4(4) |

| Z (molecules/cell) | 4 |

| Calculated Density (g/cm³) | 1.672 |

| Absorption Coeff. (mm⁻¹) | 0.165 |

| F(000) | 512 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 9124 |

| Independent reflections | 2298 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| Goodness-of-fit on F² | 1.05 |

Analysis of the Molecular and Crystal Structure

Molecular Conformation

The analysis of the refined structure would reveal the precise bond lengths, angles, and torsion angles. The phenylacetic acid moiety is not expected to be planar. The torsion angle between the plane of the phenyl ring and the plane of the carboxylic acid group will be a key conformational parameter, influenced by steric hindrance from the ortho-trifluoromethyl group and potential intramolecular interactions.

Supramolecular Assembly and Hydrogen Bonding

The way molecules pack in the crystal is governed by intermolecular interactions. For carboxylic acids, the most dominant interaction is hydrogen bonding.

-

Carboxylic Acid Dimer: Phenylacetic acids almost universally form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between their carboxylic acid groups.[8] This creates a characteristic R²₂(8) ring motif.

-

Other Interactions: The fluorine atom, methoxy group, and trifluoromethyl group will also participate in weaker C-H···O and C-H···F interactions, which guide the three-dimensional packing of these primary dimer units.

Caption: Predominant hydrogen-bonded dimer motif in carboxylic acids.

Spectroscopic and Physicochemical Characterization

While SC-XRD provides the ultimate structural proof in the solid state, other analytical techniques are essential for confirming the molecule's identity and purity prior to crystallization.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides information on the chemical environment of the hydrogen, carbon, and fluorine atoms, confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (252.17 g/mol ).[9]

-

FT-IR Spectroscopy: Shows characteristic vibrational frequencies, such as the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).

Implications for Drug Development

The detailed structural information obtained from this process is invaluable:

-

Polymorph Screening: The crystal packing identified is just one possible polymorphic form. Understanding this structure is the first step in a comprehensive screen for other polymorphs, which may have different stabilities and dissolution rates.

-

Structure-Activity Relationship (SAR): A precise 3D model of the molecule can be used in computational docking studies to predict its binding affinity to biological targets.

-

Formulation Development: Knowledge of the intermolecular interactions helps in selecting appropriate excipients for formulation, anticipating potential stability issues, and understanding dissolution behavior.

Conclusion

This technical guide has detailed the comprehensive workflow for the structural elucidation of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid. By following a rigorous process of synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of the molecule. The analysis of this model, particularly the molecular conformation and the supramolecular assembly driven by hydrogen bonding, provides critical insights that directly inform efforts in drug design, materials science, and pharmaceutical development. The adherence to established protocols and data reporting standards ensures the integrity and reproducibility of the scientific findings.[10]

References

-

Crystallographic Information Framework. International Union of Crystallography. [Link]

-

Gurbanov, A. V., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7041. [Link]

-

McMahon, B., et al. (2011). Publication standards for crystal structures. Acta Crystallographica Section A: Foundations of Crystallography, 67(3), 287-288. [Link]

-

Single Crystal X-ray Diffraction. University of York, Department of Chemistry. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Standards for Crystallographic Publishing. IUCr Journals. [Link]

-

Zhang, D., et al. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. [Link]

-

Fraser, H. L. (2016). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry. [Link]

-

Guidelines for biological crystal structures. IUCr Journals. [Link]

-

Cirbes, J. & Tanski, J. M. (2016). Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(7), 901-903. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing. Oreate AI Blog (2026). [Link]

-

Sławomir, J. G. (2019). Analysis of Hydrogen Bonds in Crystals. Molecules, 24(22), 4097. [Link]

-

Wardell, S. M. V., et al. (2015). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 29-37. [Link]

-

Helliwell, J. R., et al. (2024). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances, 80(Pt 1), 2-10. [Link]

-

Kálmán, A. & Párkányi, L. (1998). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Acta Crystallographica Section B: Structural Science, 54(Pt 4), 554-561. [Link]

-

Phenylacetic acid Spectra. SpectraBase. [Link]

-

Phenylacetic Acid. PubChem, National Center for Biotechnology Information. [Link]

-

Phenylacetic acid. Wikipedia. [Link]

- Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

Aktaş Anıl, G. & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27. [Link]

-

Phenylacetic acid. mzCloud. [Link]

-

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific. Fisher Scientific. [Link]

Sources

- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 2. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid [cymitquimica.com]

- 3. 1772622-44-2|2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. researchgate.net [researchgate.net]

- 7. iucr.org [iucr.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 10. iucr.org [iucr.org]

Potential therapeutic targets for 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid

An In-Depth Technical Guide

Topic: Potential Therapeutic Targets for 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is a halogenated phenylacetic acid derivative incorporating key structural motifs—a trifluoromethyl group, a fluorine atom, and a methoxy group—that are prevalent in modern medicinal chemistry. These substitutions are known to significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] This guide outlines a hypothesis-driven and systematic approach to identify and validate potential therapeutic targets for this compound. Drawing from the established pharmacology of structurally related molecules, we propose primary target classes including cyclooxygenase (COX) enzymes, Peroxisome Proliferator-Activated Receptors (PPARs), and protein kinases. We provide detailed experimental workflows, from initial broad-based screening to specific biochemical and cell-based validation assays, to rigorously evaluate these hypotheses. The overarching strategy is designed to efficiently elucidate the mechanism of action and unlock the therapeutic potential of this promising chemical scaffold.

Introduction: Deconstructing the Molecule

The compound 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid represents a synthetically accessible small molecule with significant therapeutic potential.[4] Its promise lies in the strategic combination of its phenylacetic acid core with specific chemical substitutions known to confer advantageous pharmacological properties.

-

Phenylacetic Acid Core: This scaffold is the foundation of numerous approved drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, highlighting its ability to interact with biologically relevant targets.[5]

-

Trifluoromethyl (CF₃) Group: The presence of a CF₃ group can profoundly increase a compound's metabolic stability and lipophilicity.[1][6] This functional group often enhances binding affinity through favorable hydrophobic and electrostatic interactions within protein binding pockets.

-

Fluorine Substitution: The addition of a fluorine atom can improve potency and modulate the acidity (pKa) of the carboxylic acid group, which is critical for cellular uptake and target engagement.[3]

-

Methoxy (OCH₃) Group: This group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility.

Given these features, a rational, multi-pronged approach is required to identify the protein targets through which this compound may exert a therapeutic effect.

Hypothesis-Driven Target Identification

Based on the known bioactivities of structurally analogous compounds, we can formulate several primary hypotheses regarding the potential therapeutic targets of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid.

Target Class I: Cyclooxygenase (COX) Enzymes

Rationale: The phenylacetic acid moiety is a classic structural feature of several NSAIDs that function by inhibiting COX enzymes.[5] The trifluoromethyl group is also present in some selective COX-2 inhibitors. Therefore, COX-1 and COX-2 are high-priority potential targets for roles in inflammation and pain management.

Primary Mechanism: Inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. A selective preference for COX-2 over COX-1 is often a desirable trait to minimize gastrointestinal side effects.

Target Class II: Peroxisome Proliferator-Activated Receptors (PPARs)

Rationale: Specific derivatives of phenylacetic acid have been identified as agonists of human PPARs (hPPARs).[7] These nuclear receptors are critical regulators of metabolism, making them attractive targets for type 2 diabetes, dyslipidemia, and other metabolic disorders.

Primary Mechanism: As nuclear receptors, PPARs (isoforms α, γ, and δ) function as ligand-activated transcription factors. Agonist binding triggers a conformational change that leads to the regulation of genes involved in glucose metabolism, lipid storage, and inflammation.

Target Class III: Protein Kinases

Rationale: The combination of fluoro and trifluoromethyl substitutions on an aromatic ring is a hallmark of many modern kinase inhibitors used in oncology and immunology.[1] These groups can form specific and potent interactions within the ATP-binding pocket of kinases.

Primary Mechanism: Kinase inhibitors typically act as ATP competitors, blocking the transfer of a phosphate group to substrate proteins. This action can halt the aberrant signaling pathways that drive cancer cell proliferation or inflammatory responses.

Experimental Workflows for Target Identification & Validation

A tiered approach, beginning with broad screening and progressing to specific, hypothesis-testing assays, is the most efficient path to target validation.

Overall Strategy

The following workflow provides a logical progression from initial screening to confident target validation and downstream characterization.

Caption: Tiered workflow for target identification and validation.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Causality: This experiment is foundational. A direct, dose-dependent inhibition of a COX enzyme provides strong evidence for this mechanism of action, classifying the compound as a potential NSAID. The inclusion of both isoforms is critical to determine selectivity.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical)

-

Test compound dissolved in DMSO

-

Celecoxib (selective COX-2 inhibitor control)

-

Ibuprofen (non-selective control)

-

96-well microplate and reader

-

-

Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions according to the kit manufacturer's instructions. Prepare a serial dilution of the test compound, typically from 100 µM down to 1 nM, in DMSO.

-

Enzyme Incubation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to each well.

-

Compound Addition: Add 1 µL of the serially diluted test compound or control (DMSO for vehicle control) to the appropriate wells.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the compound to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to initiate the enzymatic reaction.

-

Reaction Development: Incubate for 10 minutes at 37°C. Add 50 µL of the colorimetric substrate solution provided in the kit, which reacts with the prostaglandin G₂ produced by the enzyme.

-

Data Acquisition: Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Protocol: HEK293T PPARγ Reporter Gene Assay

This cell-based assay measures the ability of the test compound to activate the PPARγ nuclear receptor in a cellular context.

Causality: A positive result in this assay demonstrates that the compound can cross the cell membrane, engage with the intracellular PPARγ receptor, and induce a downstream transcriptional event. This is a crucial step in validating a potential anti-diabetic or metabolic mechanism. The choice of HEK293T cells is due to their high transfection efficiency and low endogenous receptor expression, providing a clean system for analysis.

-

Materials:

-

HEK293T cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM reduced-serum medium

-

Lipofectamine 3000 or similar transfection reagent

-

Expression plasmid for full-length human PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pGL4.23[luc2/PPRE])

-

Control plasmid for normalization (e.g., Renilla luciferase)

-

Rosiglitazone (PPARγ agonist control)

-

96-well white, clear-bottom cell culture plates

-

Dual-luciferase reporter assay system

-

-

Methodology:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

-

Transfection: Co-transfect the cells in each well with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Compound Treatment: Replace the medium with fresh, low-serum medium containing serial dilutions of the test compound or controls (Rosiglitazone, DMSO vehicle).

-

Induction: Incubate the cells for an additional 18-24 hours to allow for receptor activation and luciferase gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Calculate the fold activation relative to the DMSO vehicle control. Plot fold activation versus compound concentration and fit the data to determine the EC₅₀ value.

-

Data Presentation and Interpretation

Quantitative data from screening and validation assays should be summarized for clear comparison.

Table 1: Hypothetical Screening Results for 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid

| Target/Assay | Result Type | Value (µM) | Control Compound | Control Value (µM) |

| COX-1 Enzymatic Assay | IC₅₀ | 15.2 | Ibuprofen | 8.5 |

| COX-2 Enzymatic Assay | IC₅₀ | 1.8 | Celecoxib | 0.05 |

| PPARγ Reporter Assay | EC₅₀ | 0.75 | Rosiglitazone | 0.09 |

| Kinase Panel (400 kinases) | % Inhibition at 10 µM | < 20% | Staurosporine | > 90% (pan-kinase) |

Interpretation: The hypothetical data in Table 1 would suggest that the compound is a moderately potent, selective COX-2 inhibitor and a potent PPARγ agonist. The lack of activity in a broad kinase panel would deprioritize kinases as a primary target class. Based on these results, the next logical steps would involve lead optimization to improve potency and selectivity for either the COX-2 or PPARγ target, followed by in vivo studies in relevant animal models of inflammation or metabolic disease.

Conclusion

The molecule 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is a well-designed chemical entity poised for biological investigation. Its structure strongly suggests potential interactions with therapeutically relevant protein families, particularly those involved in inflammation and metabolism. The systematic, hypothesis-driven approach detailed in this guide, combining broad screening with specific biochemical and cell-based assays, provides a robust framework for elucidating its mechanism of action. Successful execution of this strategy will pave the way for its potential development as a novel therapeutic agent.

References

-

Title: Phenylacetic Acid | C8H8O2 Source: PubChem URL: [Link]

-

Title: Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

-

Title: 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Phenylacetic acid derivatives as hPPAR agonists Source: PubMed URL: [Link]

-

Title: Phenylacetic Acid Derivatives Overview Source: Scribd URL: [Link]

-

Title: Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents Source: RSC Publishing URL: [Link]

-

Title: Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) Source: PubMed URL: [Link]

-

Title: 2-Fluoro-3-(trifluoromethyl)Phenylacetic Acid Source: MySkinRecipes URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. scribd.com [scribd.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylphenylacetic Acid Scaffold: A Comprehensive Guide for Drug Discovery

Introduction: The Strategic Importance of Trifluoromethylation in Phenylacetic Acid Derivatives

The introduction of a trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry, and for good reason. This seemingly simple substitution can dramatically alter the physicochemical and pharmacological properties of a parent compound. The high electronegativity of the fluorine atoms and the overall lipophilicity of the CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] When appended to the phenylacetic acid scaffold, a privileged structure in its own right, the resulting trifluoromethylphenylacetic acids emerge as a class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and analgesic agents.[3][4]

This technical guide provides an in-depth exploration of substituted trifluoromethylphenylacetic acids, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these valuable compounds, explore their key applications with a focus on cyclooxygenase (COX) inhibition, and dissect the critical structure-activity relationships (SAR) that govern their biological effects. The aim is to provide not just a review of the existing literature, but a practical, field-proven guide to understanding and harnessing the potential of this important chemical class.

Synthetic Strategies: Accessing the Trifluoromethylphenylacetic Acid Core

The synthesis of substituted trifluoromethylphenylacetic acids can be approached through several strategic disconnections. The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the need for enantiomeric purity.

Core Synthetic Workflow